2-(2-Bromoanilino)acetohydrazide physicochemical properties and characterization
2-(2-Bromoanilino)acetohydrazide physicochemical properties and characterization
An In-depth Technical Guide to the Physicochemical Properties and Characterization of 2-(2-Bromoanilino)acetohydrazide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and detailed characterization of 2-(2-bromoanilino)acetohydrazide. This compound serves as a valuable intermediate in medicinal chemistry and drug discovery, making a thorough understanding of its properties and analytical profile essential for researchers.[1] This document outlines robust protocols for synthesis and purification, followed by a multi-technique approach to structural elucidation and purity confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring a high degree of confidence in the final product. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded resource for working with this and similar acetohydrazide derivatives.
Synthesis and Purification
The most reliable and common method for the synthesis of 2-(2-bromoanilino)acetohydrazide is the hydrazinolysis of the corresponding ester, ethyl 2-(2-bromoanilino)acetate.[2][3] This is a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the ethoxy group.
Rationale for Synthetic Approach
The choice of hydrazinolysis is predicated on its efficiency and high yield for converting esters to their corresponding hydrazides.[4] Ethanol is typically used as the solvent due to the high solubility of both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. The reaction is conducted under reflux to ensure it proceeds to completion in a reasonable timeframe. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.
Experimental Protocol: Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2-bromoanilino)acetate (0.1 mol) in 100 mL of absolute ethanol.
-
Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (80% solution, 0.2 mol) dropwise to the ester solution. An excess of hydrazine is used to drive the reaction to completion.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) for 6-8 hours.
-
Reaction Monitoring: Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture and spot it on a TLC plate (e.g., silica gel with a fluorescent indicator) to monitor the disappearance of the starting ester. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).
-
Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted hydrazine hydrate and other impurities. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 2-(2-bromoanilino)acetohydrazide.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-(2-bromoanilino)acetohydrazide.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₀BrN₃O | Calculated |
| Molecular Weight | 244.09 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Expected |
| Melting Point | Expected in the range of 150-180 °C | Analog Comparison |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water | Expected |
| CAS Number | Not available | - |
Note: The melting point is an estimate based on similar structures and should be determined experimentally.
Comprehensive Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1] For 2-(2-bromoanilino)acetohydrazide, the spectrum is typically recorded in a deuterated solvent like DMSO-d₆, which is crucial for observing the exchangeable N-H protons.
Expected ¹H NMR (400 MHz, DMSO-d₆) signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.20 | Singlet | 1H | -C(O)NH- | The deshielding effect of the adjacent carbonyl group causes this proton to appear downfield. It is a broad singlet due to quadrupole broadening from the nitrogen atom. |
| ~ 7.50 | Doublet | 1H | Ar-H (ortho to Br) | This aromatic proton is deshielded by the inductive effect of the adjacent bromine atom. |
| ~ 7.20 | Triplet | 1H | Ar-H (para to Br) | This proton is part of the aromatic ring and its chemical shift and multiplicity are determined by its neighboring protons. |
| ~ 6.80 | Doublet | 1H | Ar-H (ortho to NH) | This aromatic proton is shielded by the electron-donating effect of the amino group. |
| ~ 6.60 | Triplet | 1H | Ar-H (para to NH) | Similar to the other aromatic protons, its position is influenced by the electronic effects of the substituents. |
| ~ 5.80 | Triplet | 1H | -CH₂-NH-Ar | This proton on the aniline nitrogen is a triplet due to coupling with the adjacent methylene protons. Its chemical shift is influenced by the aromatic ring. |
| ~ 4.30 | Singlet | 2H | -NH-NH₂ | These protons on the terminal nitrogen of the hydrazide are typically observed as a broad singlet and are exchangeable with D₂O. |
| ~ 3.90 | Doublet | 2H | -CH₂-C(O)- | These methylene protons are adjacent to the carbonyl group and the aniline nitrogen, and they appear as a doublet due to coupling with the -NH- proton. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR (100 MHz, DMSO-d₆) signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168.0 | C=O |
| ~ 145.0 | Ar C-NH |
| ~ 132.0 | Ar C-H |
| ~ 128.0 | Ar C-H |
| ~ 120.0 | Ar C-H |
| ~ 115.0 | Ar C-Br |
| ~ 112.0 | Ar C-H |
| ~ 48.0 | -CH₂- |
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]
Expected FT-IR (KBr, cm⁻¹) absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H stretching | -NH₂ and -NH- |
| 3050 - 3150 | C-H stretching | Aromatic C-H |
| 2850 - 2950 | C-H stretching | Aliphatic C-H |
| 1650 - 1680 | C=O stretching (Amide I) | -C(O)NH- |
| 1580 - 1620 | N-H bending | -NH₂ |
| 1450 - 1550 | C=C stretching | Aromatic ring |
| 1050 - 1150 | C-N stretching | Aryl-amine |
| 550 - 650 | C-Br stretching | Aryl-bromide |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.[5] For 2-(2-bromoanilino)acetohydrazide, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Expected Molecular Ion Peak (M⁺): A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed at m/z 243 and 245.
-
Plausible Fragmentation: Key fragments may arise from the cleavage of the amide bond, the N-N bond, or the loss of the bromo group.
Characterization Workflow and Protocols
The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized compound.
Caption: A logical workflow for the comprehensive characterization of the target compound.
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a 90° pulse angle, and a relaxation delay of 1-2 seconds.[6]
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected values for the functional groups present in the molecule.
Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to further support the proposed structure.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of 2-(2-bromoanilino)acetohydrazide via the hydrazinolysis of its ethyl ester.[2] A comprehensive characterization strategy employing NMR, FT-IR, and Mass Spectrometry has been outlined, providing a robust framework for structural verification and purity assessment. The provided spectroscopic data and experimental protocols serve as a benchmark for researchers, ensuring the quality and integrity of this important chemical intermediate for its applications in further synthetic endeavors, particularly in the field of drug discovery.
References
-
Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]
- Bhat, M., Belagali, S. L., Murali, M., & Amruthesh, K. N. (2014). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. International Journal of Chemical and Physical Sciences, 3(6), 82-88.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3).
- Anouar, E. H., Raftani, M., Shariati, P., Ghavimi, H., Mahdavi, M., & Obot, I. B. (2019). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 24(7), 1398.
- Al-Warhi, T., Al-Omair, M. A., Al-Qahtani, S. D., Al-Issa, Z. A., & El-Gazzar, A. B. A. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3505.
-
ResearchGate. (2019). Synthesis & Characterization of 2-(Substituted-Phenyl) Acetohydrazide Analogs, 1, 3, 4-Oxadiazoles, and 1,2,4-Triazine Ring Systems: A Novel Class of Potential Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amino acid hydrazides and the desired substituted compounds. Retrieved from [Link]
- Abbasi, M. A., Shah, S. A. H., Siddiqui, S. Z., & Khan, K. M. (2017). Synthesis of (E)-N'-[1-(2,4-Dihydroxyphenyl)ethylidene]substituted hydrazides as possible alpha-glucosidase and butyrylcholinesterase Inhibitors. Journal of the Chemical Society of Pakistan, 39(2), 248-253.
- Kalirajan, R., & Sivakumar, S. (2018). Synthesis, Characterization and Antitumour Activity of Some Novel Oxazine Substituted 9-Anilinoacridines and their 3D-QSAR Studi. Indian Journal of Pharmaceutical Sciences, 80(5), 921-929.
-
Scholars Research Library. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Retrieved from [Link]
-
Redalyc. (n.d.). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Retrieved from [Link]
- El-Sayed, N. N. E., & El-Bendary, E. R. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 2999.
-
Cairo University Scholars. (2013). Chem. Pharm. Bull. 61(2): 222-228. Retrieved from [Link]


